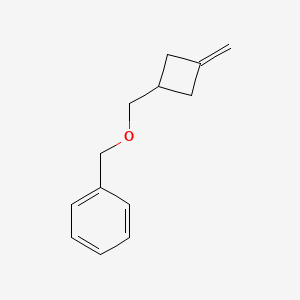

(3-Methylenecyclobutyl)methoxymethylbenzene

Description

Properties

IUPAC Name |

(3-methylidenecyclobutyl)methoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-11-7-13(8-11)10-14-9-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAUXIDOHJGVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Methylenecyclobutyl)methoxymethylbenzene synthesis protocol

An In-depth Technical Guide to the Synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene

Authored by: A Senior Application Scientist

Introduction

(3-Methylenecyclobutyl)methoxymethylbenzene is a molecule of interest in medicinal chemistry and materials science due to its unique structural features, combining a strained cyclobutyl ring with a benzylic ether. This guide provides a comprehensive, in-depth technical overview of a robust synthetic protocol for this compound, designed for researchers, scientists, and professionals in drug development. The presented synthesis is grounded in fundamental organic chemistry principles and offers insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Synthetic Strategy: A Two-Step Approach

The synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene can be efficiently achieved through a two-step sequence. The core logic involves the initial formation of a key intermediate, (3-methylenecyclobutyl)methanol, followed by its conversion to the target ether. This strategy is advantageous as it utilizes readily accessible starting materials and employs well-established, high-yielding reactions.

The proposed synthetic pathway is as follows:

-

Reduction of 3-Methylenecyclobutanone: The synthesis commences with the reduction of 3-methylenecyclobutanone to afford (3-methylenecyclobutyl)methanol. This transformation is a critical step in building the required carbon skeleton.

-

Williamson Ether Synthesis: The subsequent step involves the etherification of the newly formed alcohol with benzyl bromide. The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an SN2 mechanism.[1][2][3][4]

The overall synthetic transformation is depicted in the workflow diagram below.

Part 1: Synthesis of (3-Methylenecyclobutyl)methanol

Reaction Principle

The reduction of the carbonyl group in 3-methylenecyclobutanone to a primary alcohol is a standard transformation in organic synthesis. A common and effective method for this is the use of sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[5][6][7][8]

The mechanism for the reduction of a ketone with sodium borohydride is illustrated below.

Experimental Protocol: Reduction of 3-Methylenecyclobutanone

This protocol outlines a generalized procedure for the reduction of 3-methylenecyclobutanone. Optimization may be required based on the specific scale and laboratory conditions.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity |

| 3-Methylenecyclobutanone | C₅H₆O | 82.10 | >95% |

| Sodium borohydride | NaBH₄ | 37.83 | >98% |

| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reagent Grade |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Saturated |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Anhydrous |

Procedure:

-

Reaction Setup: To a solution of 3-methylenecyclobutanone (1.0 eq) in methanol (0.2 M) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-methylenecyclobutyl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene

Reaction Principle

The Williamson ether synthesis is a classic SN2 reaction that involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3][4] In this synthesis, the alcohol, (3-methylenecyclobutyl)methanol, is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide leaving group and forming the desired ether.

The mechanism for the Williamson ether synthesis is a concerted, one-step process.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed methodology for the synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity |

| (3-Methylenecyclobutyl)methanol | C₅H₈O | 84.12 | >95% |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% |

| Benzyl bromide | C₇H₇Br | 171.03 | >98% |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Saturated |

| Brine | NaCl | 58.44 | Saturated |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Anhydrous |

Procedure:

-

Reaction Setup: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.5 M) at 0 °C, add a solution of (3-methylenecyclobutyl)methanol (1.0 eq) in anhydrous THF dropwise.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Addition of Electrophile: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford (3-Methylenecyclobutyl)methoxymethylbenzene.

Data Presentation and Characterization

The successful synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene should be confirmed by spectroscopic analysis. The following tables provide a template for organizing the expected characterization data.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.40 - 7.25 | m | - | 5H | Ar-H |

| 4.75 | s | - | 2H | -CH ₂- (methylene) |

| 4.50 | s | - | 2H | -O-CH ₂-Ar |

| 3.50 | d | 6.8 | 2H | -CH ₂-O- |

| 2.80 - 2.65 | m | - | 1H | -CH - |

| 2.55 - 2.40 | m | - | 4H | cyclobutyl-H |

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | C =CH₂ |

| 138.5 | Ar-C (quat.) |

| 128.4 | Ar-C H |

| 127.6 | Ar-C H |

| 127.5 | Ar-C H |

| 108.0 | C=C H₂ |

| 75.0 | -C H₂-O- |

| 73.0 | -O-C H₂-Ar |

| 35.0 | -C H- |

| 32.0 | cyclobutyl-C H₂ |

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3070 | w | =C-H stretch |

| 3030 | w | Ar C-H stretch |

| 2920, 2850 | m | C-H stretch |

| 1650 | m | C=C stretch |

| 1100 | s | C-O stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 188.12 | 20 | [M]⁺ |

| 91.05 | 100 | [C₇H₇]⁺ (tropylium ion) |

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene. By detailing the underlying chemical principles, providing step-by-step experimental procedures, and offering clear data presentation formats, this document serves as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. The described two-step approach is both efficient and reliable, offering a clear pathway to this valuable chemical entity.

References

-

Arkivoc. Unexpected course of a Williamson ether synthesis. [Link]

-

PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Substituted active methylene synthesis by benzylation. [Link]

-

NIST WebBook. Benzene, 1-methoxy-3-methyl-. [Link]

-

PubChem. (3-Methoxy-2-methylpropyl)benzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-methoxy-3-methyl- (CAS 100-84-5). [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

YouTube. Grignard Reagent Reaction Mechanism. [Link]

-

Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]

-

NIST WebBook. Benzene, (methoxymethyl)-. [Link]

-

Williamson Ether Synthesis. [Link]

-

RIFM fragrance ingredient safety assessment, (3-methoxy-2-methylpropyl)benzene, CAS Registry Number 120811-92-9. [Link]

-

Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

-

The Good Scents Company. benzyl methyl ether, 538-86-3. [Link]

-

PubMed. N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. [Link]

-

NIST WebBook. Benzene, 1-methoxy-3-methyl-. [Link]

-

NIST WebBook. Benzene, (methoxymethyl)-. [Link]

-

NIST WebBook. Benzene, 1-methoxy-3-methyl-. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

Foreword: Navigating the Synthesis and Characterization of a Novel Cyclobutane Derivative

An In-depth Technical Guide to (3-Methylenecyclobutyl)methoxymethylbenzene (CAS Number: 583830-09-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methylenecyclobutyl)methoxymethylbenzene, a compound of interest for its unique structural motifs. Given the limited availability of direct experimental data for this specific molecule, this document serves as a Senior Application Scientist's perspective on its logical synthesis, characterization, and handling. The protocols and data presented herein are grounded in established principles of organic chemistry and are intended to be a robust starting point for researchers. Every step is explained with a focus on the underlying chemical principles, ensuring a self-validating and reproducible workflow.

Physicochemical and Structural Properties

(3-Methylenecyclobutyl)methoxymethylbenzene possesses a unique combination of a strained cyclobutane ring, an exocyclic double bond, and a benzyloxymethyl ether group. These features make it an interesting scaffold for further chemical exploration.

| Property | Value | Source |

| CAS Number | 583830-09-5 | [1][2] |

| Molecular Formula | C₁₃H₁₆O | [1][2] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| IUPAC Name | {[(3-methylidenecyclobutyl)methoxy]methyl}benzene | [2] |

| Appearance | Light yellow liquid (predicted) | [1] |

| Boiling Point | 260.1±9.0 °C (Predicted) | [1] |

| Density | 0.99±0.1 g/cm³ (Predicted) | [1] |

| SMILES | C=C1CC(COCC2=CC=CC=C2)C1 | [2] |

Proposed Synthetic Route

A logical and efficient synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene can be envisioned in two primary steps starting from the commercially available 3-methylenecyclobutanecarboxylic acid. This approach involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by an etherification to introduce the benzyloxymethyl group.

Caption: Proposed two-step synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene.

Step 1: Reduction of 3-Methylenecyclobutanecarboxylic Acid

The first step is the reduction of 3-methylenecyclobutanecarboxylic acid to (3-methylenecyclobutyl)methanol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards carboxylic acids, which are generally resistant to weaker reducing agents like sodium borohydride.[3][4]

Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: A solution of 3-methylenecyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Work-up and Purification: The resulting slurry is filtered, and the solid is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (3-methylenecyclobutyl)methanol. The product can be further purified by distillation or column chromatography.

Step 2: Williamson Ether Synthesis

The resulting (3-methylenecyclobutyl)methanol is then etherified using benzyl chloromethyl ether. This reaction proceeds via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces the chloride from benzyl chloromethyl ether in an Sₙ2 reaction.[5][6]

Caption: Mechanism of the Williamson ether synthesis.

Protocol:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

-

Formation of Alkoxide: A solution of (3-methylenecyclobutyl)methanol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until hydrogen evolution ceases.

-

Etherification: Benzyl chloromethyl ether (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature overnight.[7][8]

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure (3-Methylenecyclobutyl)methoxymethylbenzene.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H ) | 7.25-7.40 | m | 5H |

| Methylene (=CH ₂) | ~4.75 | s | 2H |

| Benzyl methylene (O-CH ₂-Ar) | ~4.60 | s | 2H |

| Ether methylene (O-CH ₂-O) | ~4.50 | s | 2H |

| Cyclobutyl methine (-CH -) | 2.50-2.80 | m | 1H |

| Cyclobutyl methylenes (-CH ₂-) | 2.20-2.50 | m | 4H |

Note: Chemical shifts are relative to TMS in CDCl₃. The exact shifts and coupling patterns of the cyclobutyl protons will be complex due to their diastereotopicity and restricted rotation.[9][10]

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Alkene quaternary (=C <) | ~145 |

| Aromatic quaternary (Ar-C ) | ~138 |

| Aromatic methines (Ar-C H) | 127-129 |

| Alkene methylene (=C H₂) | ~107 |

| Ether methylene (-O-C H₂-O-) | ~95 |

| Benzyl methylene (-O-C H₂-Ar) | ~70 |

| Alcohol-bearing methylene (-C H₂-O-) | ~70 |

| Cyclobutyl methine (-C H-) | ~35 |

| Cyclobutyl methylenes (-C H₂-) | ~30 |

Note: Chemical shifts are relative to TMS in CDCl₃.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3030-3100 | Medium |

| C-H stretch (Alkene, =C-H) | 3080 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Strong |

| C=C stretch (Alkene) | ~1650 | Medium |

| C-O stretch (Ether) | 1050-1150 | Strong |

| =C-H bend (out-of-plane) | ~890 | Strong |

Note: The strong absorption around 890 cm⁻¹ is characteristic of a disubstituted terminal alkene.[11][12]

Safety and Handling

-

(3-Methylenecyclobutyl)methoxymethylbenzene: As with any novel chemical, this compound should be handled with care. Assume it is an irritant to the skin, eyes, and respiratory tract.

-

Reagents:

-

Lithium aluminum hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle only in a dry, inert atmosphere.

-

Sodium hydride (NaH): Also water-reactive and flammable.

-

Benzyl chloromethyl ether: This reagent is a lachrymator and a potential carcinogen.[7][8] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

References

- Erickson, K. L., & Wolinsky, J. (1965). Base-induced reactions of methylenecyclobutane derivatives. The Journal of Organic Chemistry, 30(7), 2208-2213.

- Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (1988). Benzyl Chloromethyl Ether. Organic Syntheses, Coll. Vol. 6, 101.

- ChemicalBook. (2023). Benzyl Chloromethyl Ether: Synthesis & Alkylation Applications.

- Zaidi, J. H., Khan, K. M., Mir, S., Gunjial, N. I., & Arfan, M. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. Letters in Organic Chemistry, 5(2), 125-127.

- Taber, D. F., & Nelson, C. G. (2011).

- BenchChem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of chloromethyl benzyl ether. Retrieved from [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylenecyclobutanecarboxylic acid. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for th...: Ingenta Connect [ingentaconnect.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Benzyl Chloromethyl Ether: Synthesis & Alkylation Applications_Chemicalbook [chemicalbook.com]

- 9. web.pdx.edu [web.pdx.edu]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of (3-Methylenecyclobutyl)methoxymethylbenzene: A Technical Guide

Introduction

(3-Methylenecyclobutyl)methoxymethylbenzene is a unique organic molecule featuring a benzyl ether moiety connected to a methylenecyclobutane ring. Understanding its structural and electronic properties is crucial for its potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds. This guide delves into the predicted spectroscopic signatures of (3-Methylenecyclobutyl)methoxymethylbenzene, offering a virtual roadmap for its characterization.

Molecular Structure and Predicted Spectroscopic Overview

The structure of (3-Methylenecyclobutyl)methoxymethylbenzene, with the IUPAC name {[(3-methylidenecyclobutyl)methoxy]methyl}benzene, is presented below.[1] Its molecular formula is C13H16O, and it has a molecular weight of 188.27 g/mol .[1] The key structural features include a monosubstituted benzene ring, an ether linkage, a cyclobutane ring, and an exocyclic double bond. These features will give rise to characteristic signals in the NMR, IR, and MS spectra.

Figure 1: Molecular Structure of (3-Methylenecyclobutyl)methoxymethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For (3-Methylenecyclobutyl)methoxymethylbenzene, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the benzylic protons, the ether-linked methylene and methine protons, and the protons of the methylenecyclobutane ring.

Experimental Protocol (Hypothetical):

-

Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 5H | Ar-H |

| ~4.80 | s | 2H | =CH₂ (exocyclic) |

| ~4.50 | s | 2H | O-CH₂-Ar |

| ~3.50 | d | 2H | O-CH₂-cyclobutyl |

| ~2.80-2.60 | m | 3H | Cyclobutyl CH and CH₂ |

| ~2.40-2.20 | m | 2H | Cyclobutyl CH₂ |

Interpretation:

-

The aromatic protons are expected to appear as a multiplet in the range of 7.25-7.35 ppm, typical for a monosubstituted benzene ring.

-

The two protons of the exocyclic methylene group are diastereotopic and are predicted to resonate around 4.80 ppm as a singlet or a narrow multiplet.

-

The benzylic methylene protons adjacent to the oxygen atom will likely appear as a sharp singlet around 4.50 ppm.

-

The methylene protons of the O-CH₂ group attached to the cyclobutane ring are expected to be a doublet around 3.50 ppm due to coupling with the adjacent methine proton.

-

The remaining cyclobutane protons will likely show complex multiplets in the upfield region (2.20-2.80 ppm) due to complex spin-spin coupling.

Figure 2: Predicted ¹H NMR Chemical Shift Regions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol (Hypothetical):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | =C (quaternary) |

| ~138.0 | Ar-C (quaternary) |

| ~128.5 | Ar-CH |

| ~127.8 | Ar-CH |

| ~127.5 | Ar-CH |

| ~106.0 | =CH₂ |

| ~73.0 | O-CH₂-Ar |

| ~70.0 | O-CH₂-cyclobutyl |

| ~38.0 | Cyclobutyl CH |

| ~35.0 | Cyclobutyl CH₂ |

Interpretation:

-

The quaternary carbon of the exocyclic double bond is expected at a downfield shift of around 145.0 ppm.

-

The aromatic carbons will appear in the typical range of 127-138 ppm.

-

The terminal =CH₂ carbon will be significantly upfield around 106.0 ppm.

-

The two carbons of the ether linkages (O-CH₂-Ar and O-CH₂-cyclobutyl) are predicted to be in the 70-73 ppm region.

-

The aliphatic carbons of the cyclobutane ring will be found in the upfield region of 35-38 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Hypothetical):

-

Obtain a thin film of the liquid sample between two NaCl or KBr plates.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | Medium | =C-H stretch (aromatic and vinylic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (exocyclic) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O-C stretch (ether) |

| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |

Interpretation:

-

The presence of both sp² and sp³ hybridized C-H bonds will be evident from the C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

-

A characteristic absorption band for the exocyclic C=C double bond is expected around 1650 cm⁻¹.

-

The strong C-O-C stretching vibration around 1100 cm⁻¹ is a key indicator of the ether functional group.

-

The pattern of C-H out-of-plane bending bands in the 700-740 cm⁻¹ region will confirm the monosubstitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Hypothetical):

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over a suitable m/z range.

Predicted Mass Spectrum (EI):

| m/z | Possible Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 97 | [C₆H₉O]⁺ |

| 65 | [C₅H₅]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 188, corresponding to the molecular weight of the compound.

-

A prominent peak at m/z 91 is predicted, corresponding to the stable tropylium ion ([C₇H₇]⁺), which is a characteristic fragment for benzyl ethers. This is often the base peak in the spectrum.

-

Fragmentation of the ether bond can also lead to a fragment at m/z 97.

-

Further fragmentation of the aromatic ring can produce a peak at m/z 65.

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the spectroscopic data for (3-Methylenecyclobutyl)methoxymethylbenzene. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are based on the known chemical structure and established principles of spectroscopic interpretation. This information serves as a robust framework for the experimental characterization of this compound and will be invaluable for researchers working on its synthesis and application. The provided hypothetical protocols offer a starting point for obtaining high-quality experimental data.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

structural elucidation of (3-Methylenecyclobutyl)methoxymethylbenzene

An In-Depth Technical Guide to the Structural Elucidation of (3-Methylenecyclobutyl)methoxymethylbenzene

Foreword

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the bedrock upon which molecular properties, reactivity, and biological activity are understood. This guide provides an in-depth, practical walkthrough of the structural elucidation of a novel compound, (3-Methylenecyclobutyl)methoxymethylbenzene. Rather than a rigid recitation of procedures, this document is structured to mirror the logical, deductive process of structural analysis, emphasizing the causality behind experimental choices and the synergy between different analytical techniques. Every protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.

The Genesis of the Analyte: A Plausible Synthetic Route

In any real-world scenario, the sample under investigation has a history. Understanding its synthesis is not merely academic; it provides crucial context about potential starting materials, intermediates, and byproducts that could be present, guiding the interpretation of analytical data. For (3-Methylenecyclobutyl)methoxymethylbenzene, a plausible and efficient synthesis can be envisioned as a two-step process.

First, the exocyclic methylene group can be introduced onto a cyclobutanone core via a Wittig reaction . This reaction is a powerful method for converting ketones into alkenes.[1][2] Specifically, reacting 3-oxocyclobutan-1-yl)methanol with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield (3-methylenecyclobutyl)methanol.

Second, the resulting alcohol is coupled with a benzyl group using the classic Williamson ether synthesis .[3][4] This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide, which then displaces a halide from benzyl bromide to form the target ether.

Caption: Proposed two-step synthesis of the target compound.

The Elucidation Blueprint: An Integrated Spectroscopic Approach

The core of structural elucidation lies in a multi-faceted analytical strategy. No single technique provides a complete picture. Instead, we weave together data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method probes different aspects of the molecule's constitution, and their combined data provide a cross-validating network of evidence leading to an unambiguous structural assignment.

Caption: Logical workflow for structural elucidation.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry provides the molecular weight and a fragmentation "fingerprint." The choice of ionization method is critical; Electron Ionization (EI) is employed here to induce reproducible fragmentation, offering valuable structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the purified sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Injection: Introduce 1 µL of the solution into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Subject the sample to a standard electron beam of 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range of 50-300 amu.

Data Interpretation: Piecing Together the Fragments

The molecular formula C₁₃H₁₆O gives an expected molecular weight of 188.27 g/mol . The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern is key to identifying the major structural motifs.

| Predicted m/z | Proposed Fragment Structure | Rationale for Formation |

| 188 | [C₁₃H₁₆O]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Base Peak. Stable benzyl cation formed by cleavage of the benzylic C-O bond. This is a highly characteristic fragment for benzyl ethers.[5][6] |

| 97 | [C₇H₉]⁺ | Fragment corresponding to the [M - C₇H₇O]⁺ part, i.e., the methylenecyclobutylmethyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CH₂ from the benzyl cation. |

The presence of a dominant peak at m/z 91 is the most compelling piece of evidence from the mass spectrum. It strongly indicates the presence of a benzyl group attached to a heteroatom, in this case, oxygen.[7] The molecular ion at m/z 188 confirms the overall mass, and the fragment at m/z 97 points to the mass of the remaining C₆H₉O portion of the molecule.

Infrared Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Data Interpretation: A Vibrational Fingerprint

The IR spectrum provides clear, confirmatory evidence for the key functional groups hypothesized from the synthesis and mass spectrum.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3085 | =C-H Stretch | Alkene | Confirms the presence of sp² C-H bonds, distinct from the sp³ C-H stretches which appear just below 3000 cm⁻¹.[8] |

| ~3030 | =C-H Stretch | Aromatic | Indicates C-H bonds on the benzene ring. |

| 2950-2850 | -C-H Stretch | Alkane | Standard sp³ C-H bonds of the cyclobutane ring and methylene linkers. |

| ~1650 | C=C Stretch | Alkene | A key absorption indicating the carbon-carbon double bond of the methylidene group.[9] |

| ~1495, ~1450 | C=C Stretch | Aromatic | Characteristic absorptions for the benzene ring. |

| ~1100 | C-O-C Stretch | Ether | A strong, characteristic band confirming the presence of the ether linkage.[10][11] |

| ~890 | =C-H Bend (oop) | Alkene (1,1-disubstituted) | A strong absorption highly characteristic of a =CH₂ (exocyclic methylene) group.[12] |

The combined IR data powerfully corroborates the proposed structure: the C-O stretch confirms the ether, while the trio of alkene absorptions (=C-H stretch, C=C stretch, and the highly diagnostic ~890 cm⁻¹ bend) provides definitive evidence for the exocyclic methylene group.[13]

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete and unambiguous picture of atomic connectivity.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR: Acquire standard COSY, HSQC, and HMBC spectra to establish connectivity.

¹H NMR Data Interpretation: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.35 - 7.25 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |

| 4.80 | s | 2H | =CH₂ | Vinylic protons of the exocyclic methylene group. Singlet due to lack of adjacent protons. |

| 4.50 | s | 2H | Ar-CH₂ -O | Benzylic protons, deshielded by the adjacent oxygen and aromatic ring. Singlet as there are no adjacent protons. |

| 3.45 | d, J ≈ 7 Hz | 2H | O-CH₂ -CH | Protons of the methylene group attached to the ether oxygen and the cyclobutane ring. Deshielded by oxygen.[14] |

| 2.70 | m | 1H | CH -CH₂ | Methine proton on the cyclobutane ring. |

| 2.50 - 2.30 | m | 4H | -CH₂ - | The four remaining protons on the cyclobutane ring. |

¹³C NMR Data Interpretation: The Carbon Backbone

The ¹³C NMR spectrum indicates the number of unique carbon environments. The predicted spectrum for C₁₃H₁₆O should show 10 distinct signals (due to symmetry in the phenyl group where ortho/meta carbons are equivalent).

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~148.0 | - | C =CH₂ | Quaternary vinylic carbon. |

| ~138.0 | - | Ar-C (ipso) | Quaternary aromatic carbon attached to the CH₂O group. |

| ~128.5 | CH | Ar-C H (ortho/meta) | Aromatic carbons. |

| ~127.5 | CH | Ar-C H (para) | Aromatic carbon. |

| ~107.0 | CH₂ | =C H₂ | Vinylic methylene carbon. |

| ~73.0 | CH₂ | Ar-C H₂-O | Benzylic carbon, deshielded by oxygen.[15] |

| ~72.0 | CH₂ | O-C H₂-CH | Methylene carbon attached to ether oxygen. |

| ~38.0 | CH | C H-CH₂ | Methine carbon of the cyclobutane ring. |

| ~34.0 | CH₂ | -C H₂- | Methylene carbons of the cyclobutane ring. |

2D NMR: Confirming Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for example, between the methine proton (δ ~2.70) and the adjacent methylene protons on the cyclobutane ring (δ ~2.50-2.30 and δ ~3.45).

-

HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. For example, it would show a cross-peak between the proton signal at δ 4.50 and the carbon signal at δ ~73.0, confirming the Ar-CH₂-O assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting fragments across quaternary carbons and heteroatoms. Key correlations would be:

-

A correlation from the benzylic protons (Ar-CH₂ -O, δ 4.50) to the ipso-aromatic carbon (δ ~138.0).

-

A crucial correlation from the other methylene protons (O-CH₂ -CH, δ 3.45) to the benzylic carbon (Ar-C H₂-O, δ ~73.0), confirming the ether linkage.

-

Correlations from the exocyclic methylene protons (=CH₂ , δ 4.80) to the adjacent cyclobutane carbons (δ ~34.0) and the quaternary vinylic carbon (δ ~148.0).

-

Final Structure Verification

The structural elucidation is a convergence of evidence:

-

MS establishes the molecular formula (C₁₃H₁₆O) and the presence of a benzyl ether moiety (m/z 91).

-

IR confirms the ether (C-O stretch) and the exocyclic methylene group (=CH₂, C=C, and =C-H stretches/bends).

-

¹H and ¹³C NMR provide an exact count of proton and carbon environments, consistent with the proposed structure.

-

2D NMR definitively connects the benzyl group, the ether oxygen, the methyl linker, and the methylenecyclobutyl ring into the single, unambiguous structure of (3-Methylenecyclobutyl)methoxymethylbenzene.

Conclusion

The serves as a prime example of a modern, integrated analytical workflow. By synergistically applying mass spectrometry, infrared spectroscopy, and a suite of NMR techniques, we can move from a sample of unknown structure to a fully validated molecular identity with a high degree of confidence. This systematic and evidence-based approach is fundamental to advancing research in chemistry and the life sciences.

References

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scribd.com [scribd.com]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. IR spectrum: Alkenes [quimicaorganica.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to (3-Methylenecyclobutyl)methoxymethylbenzene: Synthesis, Properties, and Spectroscopic Characterization

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of (3-Methylenecyclobutyl)methoxymethylbenzene. While this specific molecule is not extensively documented in historical literature, its structure represents a confluence of the pharmacologically significant cyclobutane motif and the versatile benzyl ether protecting group. This guide, therefore, serves as a foundational document for researchers and drug development professionals interested in novel building blocks for medicinal chemistry and materials science. We present a plausible and detailed synthetic pathway, predicted analytical data, and the scientific rationale underpinning the proposed experimental protocols.

Introduction: The Significance of the Cyclobutane Moiety

Cyclobutane derivatives are increasingly recognized as valuable scaffolds in modern organic synthesis and drug discovery. The inherent ring strain of the cyclobutane core can be strategically leveraged for a variety of chemical transformations, providing access to complex molecular architectures.[1] The rigid, three-dimensional nature of the cyclobutane ring system offers a unique conformational constraint that can enhance binding affinity to biological targets and improve metabolic stability, making it an attractive component in the design of novel therapeutics.[1][2] The subject of this guide, (3-Methylenecyclobutyl)methoxymethylbenzene, incorporates this key structural feature, suggesting its potential as a versatile building block in the synthesis of new chemical entities with potential pharmacological activity.

Proposed Synthetic Pathway

Due to the absence of a documented direct synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene, we propose a logical and efficient two-step synthetic route commencing from the commercially available 3-methylenecyclobutanecarboxylic acid. The overall strategy involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by a Williamson ether synthesis to introduce the methoxymethylbenzene moiety.

Caption: Proposed two-step synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic data for (3-Methylenecyclobutyl)methoxymethylbenzene.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O | - |

| Molecular Weight | 188.27 g/mol | - |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Predicted: ~250-270 °C | - |

| Density | Predicted: ~0.98 g/cm³ | - |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | [3] |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 5H | Ar-H |

| ~4.85 | s | 2H | =CH₂ |

| ~4.50 | s | 2H | Ar-CH₂ -O |

| ~3.55 | d, J ≈ 6.8 Hz | 2H | O-CH₂ -cyclobutane |

| ~2.80-2.60 | m | 3H | Cyclobutane ring H |

| ~2.40-2.20 | m | 2H | Cyclobutane ring H |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C =CH₂ |

| ~138.5 | Ar-C (quaternary) |

| ~128.4 | Ar-C H |

| ~127.6 | Ar-C H |

| ~127.5 | Ar-C H |

| ~107.0 | =C H₂ |

| ~73.0 | Ar-C H₂-O |

| ~71.0 | O-C H₂-cyclobutane |

| ~36.0 | Cyclobutane ring C H |

| ~34.0 | Cyclobutane ring C H₂ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | m | C-H stretch (aromatic and vinylic) |

| ~2950-2850 | s | C-H stretch (aliphatic) |

| ~1670 | m | C=C stretch (exocyclic methylene) |

| ~1495, 1450 | m | C=C stretch (aromatic) |

| ~1100 | s | C-O stretch (ether) |

| ~740, 700 | s | C-H bend (monosubstituted benzene) |

Experimental Protocols

4.1. Step 1: Synthesis of (3-Methylenecyclobutyl)methanol

This procedure details the reduction of 3-methylenecyclobutanecarboxylic acid to (3-methylenecyclobutyl)methanol using lithium aluminum hydride (LiAlH₄).[4][5][6]

Materials and Reagents:

-

3-Methylenecyclobutanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of LiAlH₄ under a positive pressure of inert gas. The resulting suspension is stirred and cooled to 0 °C in an ice-water bath.

-

Substrate Addition: A solution of 3-methylenecyclobutanecarboxylic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water (Fieser workup). The resulting granular precipitate is filtered off and washed with diethyl ether.

-

Extraction and Purification: The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (3-methylenecyclobutyl)methanol. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the reduction of 3-methylenecyclobutanecarboxylic acid.

4.2. Step 2: Synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene

This procedure details the Williamson ether synthesis of the target molecule from (3-methylenecyclobutyl)methanol and benzyl bromide using sodium hydride (NaH) as the base.[7][8][9]

Materials and Reagents:

-

(3-Methylenecyclobutyl)methanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Alkoxide: A dry two-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet is charged with a suspension of sodium hydride in anhydrous THF. The mixture is cooled to 0 °C. A solution of (3-methylenecyclobutyl)methanol in anhydrous THF is added dropwise via syringe. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Etherification: The reaction mixture is cooled back to 0 °C, and benzyl bromide is added dropwise. The mixture is then stirred at room temperature overnight. Reaction progress is monitored by TLC.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (3-Methylenecyclobutyl)methoxymethylbenzene.

Caption: Workflow for the Williamson ether synthesis of the target molecule.

Safety and Handling

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive and pyrophoric solid that reacts violently with water and protic solvents. Handle only under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[13]

-

Sodium Hydride (NaH): A flammable solid that is also highly reactive with water, releasing flammable hydrogen gas. It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity. Handle under an inert atmosphere. All PPE as mentioned for LiAlH₄ should be worn.[1][14][15][16]

-

Benzyl Bromide: A lachrymator and corrosive compound. Handle in a fume hood with appropriate PPE.

Conclusion

This technical guide has outlined a robust and plausible synthetic pathway for the preparation of (3-Methylenecyclobutyl)methoxymethylbenzene, a novel compound with potential applications in medicinal chemistry and materials science. By providing detailed experimental protocols, predicted analytical data, and a discussion of the underlying chemical principles, this document serves as a valuable resource for researchers seeking to explore the synthesis and utility of this and related cyclobutane-containing molecules. The methodologies described are based on well-established and reliable organic transformations, ensuring a high probability of success for the experienced synthetic chemist.

References

-

Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 19). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Scent.vn. (n.d.). Benzyl methyl ether (CAS 538-86-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

NJ.gov. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

ChemBK. (2024, April 9). Benzyl methyl ether. Retrieved from [Link]

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, February 20). Sodium hydride. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl methyl ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

-

National Institutes of Health. (2025, August 13). Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine. Retrieved from [Link]

-

Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

University of Pittsburgh, Department of Chemistry. (n.d.). The Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001875). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

Sources

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. ias.ac.in [ias.ac.in]

- 3. CAS 538-86-3: Benzyl methyl ether | CymitQuimica [cymitquimica.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Chromatography [chem.rochester.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. nj.gov [nj.gov]

- 15. alkalimetals.com [alkalimetals.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of (3-Methylenecyclobutyl)methoxymethylbenzene

This guide provides a detailed exploration of (3-Methylenecyclobutyl)methoxymethylbenzene, a unique molecule combining a strained cyclobutane ring with a flexible benzyl ether moiety. In the absence of extensive experimental data in the public domain, this document serves as a foundational resource, outlining a plausible synthetic route, predicting key spectroscopic signatures, and detailing a robust computational methodology for its thorough investigation. This work is intended for researchers and professionals in drug discovery and materials science who are interested in novel molecular scaffolds.

Introduction: The Structural and Chemical Significance

(3-Methylenecyclobutyl)methoxymethylbenzene (CAS No. 583830-09-5, Molecular Formula: C₁₃H₁₆O, Molecular Weight: 188.27 g/mol ) presents an intriguing structural amalgam. The 3-methylenecyclobutane core is a strained, four-membered ring system, which can impart unique conformational constraints and reactivity.[1] The exocyclic double bond adds a point of potential functionalization. This is linked via a methoxy group to a benzyl ether, a common pharmacophore and a versatile functional group in organic synthesis.

The benzyl group can engage in various intermolecular interactions, including π-stacking, while the ether linkage provides a degree of conformational flexibility. The interplay between the rigid, strained cyclobutane and the more dynamic benzyl ether portion of the molecule makes it a compelling candidate for theoretical and computational analysis to understand its structural and electronic properties. This guide will lay the groundwork for such studies.

Proposed Synthesis Pathway

A logical and efficient synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene can be envisioned in a two-step process, commencing with the formation of a key alcohol intermediate followed by etherification.

Step 1: Synthesis of (3-Methylenecyclobutyl)methanol

The initial step focuses on the construction of the 3-methylenecyclobutane moiety. A highly effective method for introducing an exocyclic methylene group is the Wittig reaction.[2][3] This reaction involves the treatment of a ketone with a phosphorus ylide. In this case, the commercially available 3-oxocyclobutanecarboxylic acid would be a suitable starting material. The carboxylic acid can be reduced to the corresponding alcohol, which is then protected before the Wittig reaction on the ketone. A final deprotection step would yield the desired (3-methylenecyclobutyl)methanol.

Step 2: Benzyl Ether Formation via Williamson Ether Synthesis

With the alcohol intermediate in hand, the final step is the formation of the benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation.[4] This reaction proceeds via an Sₙ2 mechanism where the alkoxide, formed by deprotonating the alcohol with a strong base (e.g., sodium hydride), acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

-

Preparation: To a solution of (3-methylenecyclobutyl)methanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Etherification: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield (3-Methylenecyclobutyl)methoxymethylbenzene.

Caption: Proposed two-step synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene.

Predicted Spectroscopic Analysis

Based on the structure of (3-Methylenecyclobutyl)methoxymethylbenzene, the following spectroscopic characteristics are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, ether, and cyclobutyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet | 5H |

| Benzylic (Ar-CH₂) | ~4.50 | Singlet | 2H |

| Ether (O-CH₂) | ~3.45 | Doublet | 2H |

| Cyclobutyl CH | ~2.70 | Multiplet | 1H |

| Cyclobutyl CH₂ | ~2.50 | Multiplet | 4H |

| Methylene (=CH₂) | ~4.70 | Singlet | 2H |

The benzylic protons (Ar-CH₂) are expected to appear as a sharp singlet.[5][6][7] The diastereotopic nature of these protons due to the chiral center in the molecule might lead to a more complex splitting pattern, such as an AB quartet, depending on the conformational rigidity.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | 127 - 129 |

| Methylene (=CH₂) | ~150 |

| Quaternary Cyclobutyl C | ~107 |

| Benzylic (Ar-CH₂) | ~73 |

| Ether (O-CH₂) | ~75 |

| Cyclobutyl CH | ~35 |

| Cyclobutyl CH₂ | ~33 |

The chemical shifts are estimated based on typical values for benzyl ethers and cyclobutane derivatives.[9][10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-O-C (Ether) | Asymmetric stretch | 1050 - 1150 |

| C=C (Alkene) | Stretch | ~1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

The strong C-O-C stretching absorption is a hallmark of ethers.[13][14][15][16][17]

Mass Spectrometry

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 188. Key fragmentation patterns would likely involve:

-

Benzylic cleavage: Formation of the stable benzyl cation (C₇H₇⁺) at m/z = 91, which may rearrange to the tropylium ion. This is often the base peak for benzyl ethers.[18][19][20][21]

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.

-

Loss of the benzyl group: A peak corresponding to [M - C₇H₇]⁺ at m/z = 97.

Theoretical and Computational Studies

To gain a deeper understanding of the conformational preferences, electronic structure, and spectroscopic properties of (3-Methylenecyclobutyl)methoxymethylbenzene, a robust computational approach using Density Functional Theory (DFT) is proposed.

Computational Methodology

Protocol: DFT-Based Molecular Modeling and NMR Prediction

-

Software: A widely used quantum chemistry package such as Gaussian, Q-Chem, or ORCA is recommended.[22][23]

-

Initial Structure: A 3D structure of the molecule will be built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: The initial structure will be optimized at the DFT level of theory. A common and effective combination is the B3LYP functional with the 6-31G(d,p) basis set.[24] For higher accuracy, a larger basis set such as cc-pVTZ can be employed.[25] A vibrational frequency analysis should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Conformational Analysis: Due to the flexibility of the ether linkage, a conformational search is crucial. This can be performed using systematic or stochastic methods to identify low-energy conformers. All unique conformers should be re-optimized at the chosen DFT level.

-

NMR Chemical Shift Calculation: For the lowest energy conformer (or a Boltzmann-weighted average of low-energy conformers), NMR shielding tensors will be calculated using the Gauge-Including Atomic Orbital (GIAO) method.[26][27][28][29] The B3LYP functional with a basis set such as 6-311+G(2d,p) is recommended for accurate chemical shift predictions. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound (e.g., tetramethylsilane, TMS) and empirical scaling factors.

-

Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will be visualized to understand the electronic distribution and reactivity of the molecule.

Caption: Workflow for the computational analysis of (3-Methylenecyclobutyl)methoxymethylbenzene.

Expected Insights from Computational Studies

-

Conformational Landscape: The calculations will reveal the preferred spatial arrangement of the benzyl and methylenecyclobutyl groups, providing insights into the molecule's three-dimensional shape.

-

Structural Parameters: Precise bond lengths, bond angles, and dihedral angles will be obtained, which can be compared with experimental data if it becomes available.

-

Electronic Properties: The HOMO-LUMO gap will provide an indication of the molecule's kinetic stability and chemical reactivity. The distribution of these orbitals will highlight the electron-rich and electron-poor regions of the molecule.

-

Spectroscopic Correlation: The computationally predicted NMR spectra can be used to aid in the interpretation of experimental data, confirming the structure and assigning specific resonances.[30][31][32]

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for the study of (3-Methylenecyclobutyl)methoxymethylbenzene. A plausible synthetic route has been proposed, and its key spectroscopic features have been predicted. Furthermore, a detailed protocol for its computational investigation using DFT has been outlined.

The unique combination of a strained cyclobutane ring and a flexible benzyl ether makes this molecule a promising scaffold for applications in medicinal chemistry and materials science. The theoretical and computational insights presented here can guide future experimental work, including its synthesis, purification, and characterization. Further studies could explore its reactivity, potential as a ligand for metal catalysts, or its biological activity.

References

-

Varma, R. S., & Naicker, K. P. (1999). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 111(3), 227-230. [Link]

-

Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

-

Rega, N., & Cossi, M. (2009). Predicting the NMR spectra of paramagnetic molecules by DFT: application to organic free radicals and transition-metal complexes. Chemistry (Weinheim an der Bergstrasse, Germany), 15(32), 7990–8004. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Heydari, A., & Karami, B. (2004). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Structure: THEOCHEM, 680(1-3), 167-172. [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2887-2895. [Link]

-

Cuccu, F., Serusi, L., & Fattuoni, C. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 21(19), 7889-7892. [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. [Link]

-

Guan, Y., Shree Sowndarya, S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11857. [Link]

-

Spectroscopy Ninja. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

-

Lin, Y. S., & Shiea, J. (2000). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 11(10), 874-882. [Link]

-

Zhang, J., & Liu, T. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 62(15), 3531-3540. [Link]

-

ResearchGate. (n.d.). Direct conversion of alcohols into benzyl ether derivatives by... [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27. [Link]

-

Unzueta, P. (2021). Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. University of California, Riverside. [Link]

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Journal of Organic Chemistry, 77(11), 4769-4777. [Link]

-

Al-Otaibi, A. A. (2007). 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. Journal of the Physical Society of Japan, 76(Supplement A), 162-165. [Link]

-

ResearchGate. (n.d.). (PDF) Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. [Link]

-

ResearchGate. (n.d.). (PDF) GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. [Link]

-

SpectraBase. (n.d.). Benzil - Optional[13C NMR] - Chemical Shifts. [Link]

-

Baran Lab. (n.d.). Modern Computational Organic Chemistry. [Link]

-

Yamada, Y., & Oikawa, T. (2023). Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether. The Journal of Physical Chemistry A, 127(23), 5021-5029. [Link]

-

ResearchGate. (n.d.). FTIR spectra for ether functional group (C-O-C) region of PGMA... [Link]

-

Wikipedia. (n.d.). Ketone. [Link]

-

YouTube. (2020, August 26). A computational chemist's guide to accurate thermochemistry for organic molecules [Video]. [Link]

-

EOLSS. (n.d.). Computational Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. [Link]

-

ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]

-

SpectraBase. (n.d.). Benzyl ethyl ester. [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... [Link]

-

ResearchGate. (n.d.). Reaction cascade involving the Wittig reaction followed by [2+2]‐cycloaddition. [Link]

-

PubChem. (n.d.). Benzyl ethyl ether. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

ResearchGate. (n.d.). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. [Link]

-

PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Benzyl ether(103-50-4) 1H NMR [m.chemicalbook.com]

- 6. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]

- 7. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzyl alcohol(100-51-6) 13C NMR spectrum [chemicalbook.com]

- 11. Benzyl bromide(100-39-0) 13C NMR [m.chemicalbook.com]

- 12. Benzyl ether(103-50-4) 13C NMR spectrum [chemicalbook.com]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 18. Benzyl ethyl ether | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. baranlab.org [baranlab.org]

- 23. eolss.net [eolss.net]

- 24. researchgate.net [researchgate.net]